JKE-1674

Ferroptosis GPX4 selectivity Cancer selectivity

JKE-1674 (CAS 2421119-60-8) is an orally active, covalent inhibitor of glutathione peroxidase 4 (GPX4), the key enzyme that protects cells from ferroptosis by reducing lipid peroxides. A structural analog of ML-210 in which the nitroisoxazole ring has been replaced with an α-nitroketoxime moiety, JKE-1674 is the biologically active intracellular metabolite of ML-210.

Molecular Formula C20H20Cl2N4O4
Molecular Weight 451.3 g/mol
Cat. No. B3025899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJKE-1674
Molecular FormulaC20H20Cl2N4O4
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-]
InChIInChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+
InChIKeyXIOHKIAPXVDWCP-PTGBLXJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JKE-1674 GPX4 Inhibitor: A Selective Ferroptosis Tool Compound for Oncology Research


JKE-1674 (CAS 2421119-60-8) is an orally active, covalent inhibitor of glutathione peroxidase 4 (GPX4), the key enzyme that protects cells from ferroptosis by reducing lipid peroxides. A structural analog of ML-210 in which the nitroisoxazole ring has been replaced with an α-nitroketoxime moiety, JKE-1674 is the biologically active intracellular metabolite of ML-210. It induces ferroptotic cell death with high selectivity for cancer cells relative to normal cells and is completely rescued by ferroptosis inhibitors . JKE-1674 belongs to a unique class of masked nitrile-oxide electrophiles that covalently engage the GPX4 active-site selenocysteine with improved proteomic selectivity, pharmacokinetic properties, and in vivo tolerability compared to earlier-generation chloroacetamide GPX4 inhibitors .

Why JKE-1674 Cannot Be Replaced by Other GPX4 Inhibitors in Biomedical Research


Despite a shared molecular target, key GPX4 inhibitors exhibit markedly divergent selectivity, pharmacokinetic, and safety profiles that preclude interchangeability. The chloroacetamide GPX4 inhibitors (e.g., RSL3, ML162) suffer from poor aqueous solubility, rapid metabolism, and extensive non-ferroptotic off-target cytotoxicity that confounds biological interpretation . RSL3 itself is unsuitable for in vivo dosing due to poor solubility and unfavorable absorption and metabolism, limiting its utility to in vitro assays only . Even within the masked nitrile-oxide class, ML-210 (the prodrug form) cannot substitute for JKE-1674 because ML-210 requires cellular biotransformation to generate the active α-nitroketoxime metabolite; JKE-1674 bypasses this conversion step, simplifying target engagement analysis and improving inter-experimental reproducibility . Direct quantitative head-to-head comparisons presented below confirm that JKE-1674 occupies a distinct position among GPX4 inhibitors in cancer-to-normal cell selectivity ratio, oral bioavailability, and off-target rescue by ferroptosis inhibitors .

JKE-1674 Differential Evidence: Quantitative Head-to-Head Data


Superior Cancer-to-Normal Cell Selectivity of JKE-1674 Relative to RSL3 in Prostate Cells

JKE-1674 demonstrates a markedly wider therapeutic selectivity window between cancer and normal prostate epithelial cells compared to RSL3. In a direct head-to-head comparison across prostate cancer cell lines (LNCaP, PC3, DU145, 22Rv1) and normal-like prostate epithelial cells (RWPE-1, BPH-1), JKE-1674 IC50 values spanned 0.3–2.9 µM in cancer cells versus 9–36 µM in normal cells, translating to a minimum selectivity ratio of approximately 3.1-fold and maximum exceeding 30-fold. In the same study, RSL3 showed IC50 values of 0.05–1.3 µM in cancer cells and only 2–4 µM in normal cells, yielding a much narrower selectivity window of approximately 1.5- to 2-fold .

Ferroptosis GPX4 selectivity Cancer selectivity

JKE-1674 Versus RSL3: Enabling Oral In Vivo Efficacy Where RSL3 Fails

RSL3, a widely used chloroacetamide GPX4 inhibitor, cannot be deployed for in vivo studies due to poor solubility, unfavorable absorption, and rapid metabolism, as explicitly noted in two independent studies . In sharp contrast, JKE-1674 is orally bioavailable and achieves detectable and sustained plasma concentrations following a single oral 50 mg/kg dose in SCID mice, with a pharmacokinetic profile measured across a full 24-hour period by LC-MS . The study authors directly state: 'JKE-1674 was utilized in these [in vivo] studies, because RSL3... is not generally suitable for in vivo use owing to its poor solubility and unfavorable absorption and metabolization' . In preclinical models, oral JKE-1674 treatment for 4 weeks reduced tumor volume by 40.6% and tumor weight by 30.3% in RB-knockdown PC3 xenografts with no observable toxicity, normal body weight, and normal plasma urea levels .

In vivo ferroptosis Oral bioavailability Pharmacokinetics

Reduced Off-Target Cytotoxicity of JKE-1674 Versus Chloroacetamide GPX4 Inhibitors

Chloroacetamide-based GPX4 inhibitors (e.g., RSL3, ML162) produce substantial non-ferroptotic, off-target cytotoxicity that cannot be rescued by ferroptosis inhibitors such as ferrostatin-1 (fer-1), contaminating their use as clean ferroptosis probes . In LOX-IMVI cells, JKE-1674 and its prodrug ML-210 exhibit significantly fewer off-target effects that fail to be rescued by fer-1 co-treatment compared to chloroacetamide GPX4 inhibitors, as demonstrated in side-by-side cellular profiling (Fig. 6b) . Genome-wide CRISPR suppressor screens corroborate this finding: selection with ML210 (the prodrug form yielding identical cellular activity to JKE-1674) identified three additional ferroptosis-relevant genes that failed to score in the RSL3 screen, suggesting these hits were overwhelmed by RSL3's off-target, non-ferroptotic killing . Furthermore, proteome-wide reactivity profiling using an alkyne-tagged JKE-1674 analog confirmed a degree of proteomic selectivity similar to ML-210 and substantially improved over chloroacetamide inhibitors .

Target engagement Off-target toxicity Ferroptosis specificity

JKE-1674 as the Active Metabolite of ML-210: Defined Chemical Identity Versus Prodrug Uncertainty

ML-210 is a prodrug that requires intracellular hydrolysis of its nitroisoxazole ring to generate the active α-nitroketoxime species, namely JKE-1674, which then undergoes further cellular dehydration to form the nitrile-oxide electrophile JKE-1777 capable of covalent GPX4 modification . Both ML-210 and JKE-1674 produce the same +434 Da GPX4 adduct and identical adducts with cysteine and glutathione in cells, and are equipotent in killing LOX-IMVI cells (EC50 = 0.03 µM) . However, JKE-1674 bypasses the initial nitroisoxazole hydrolysis step required for ML-210 activation, thereby eliminating cell-type-dependent variability in prodrug conversion rates that can confound ML-210 potency interpretation across different cellular contexts . Crucially, JKE-1674 itself still requires intact cellular machinery for the final dehydration to JKE-1777 and does not engage purified recombinant GPX4 or GPX4 in cell lysate, confirming that its activation is a defined, cellular process rather than spontaneous chemical reactivity .

Prodrug activation Target engagement Experimental reproducibility

JKE-1674: Preferred Application Scenarios in Ferroptosis Research


In Vivo Ferroptosis Studies Requiring Orally Bioavailable GPX4 Inhibition

JKE-1674 is the only GPX4 inhibitor with validated oral bioavailability and sustained plasma exposure over 24 hours in mice (50 mg/kg p.o.) . It is the default tool compound for any in vivo ferroptosis experiment, particularly in syngeneic tumor models, cell line-derived xenografts, and genetically engineered mouse models where RSL3 and chloroacetamide inhibitors are unusable due to poor pharmacokinetics . Researchers should dose JKE-1674 orally via gavage or formulated in drinking water, with dosing regimens established in published 4-week and 6-week preclinical efficacy studies that report no observable toxicity .

Selective Ferroptosis Induction in Cancer Cells with Minimal Normal-Cell Toxicity

When a research protocol demands selective killing of cancer cells while preserving matched normal epithelial cells, JKE-1674 provides a significantly wider selectivity window than RSL3. In prostate cell models, JKE-1674 exhibits IC50 ratios of >3-fold up to >30-fold (cancer vs. normal), compared to only ~1.5- to 2-fold for RSL3 . This property makes JKE-1674 indispensable for experiments interrogating differential ferroptosis sensitivity in isogenic or patient-derived normal–tumor paired cell systems, where RSL3's narrow selectivity would confound interpretation through off-target normal-cell killing .

CRISPR and RNAi Screens for Ferroptosis Modulators Requiring High Target Specificity

Genome-wide CRISPR suppressor screens demand that the lethal selection agent produce cell death exclusively through the pathway of interest. JKE-1674 (via its equipotent prodrug ML-210) identified ferroptosis-relevant genes in CRISPR screens that were not detected by RSL3, because RSL3's off-target cytotoxicity overwhelmed the signal from true ferroptosis modulators . For functional genomic screens aimed at mapping the ferroptosis regulatory network, JKE-1674 should replace RSL3 as the GPX4 inhibitor of choice to maximize hit discovery and minimize false negatives from non-ferroptotic killing .

Ferroptosis-Based Cancer Therapy Research in RB1-Deficient Tumors

JKE-1674 has demonstrated robust in vivo efficacy specifically in RB1-deficient prostate cancer models, where it reduced tumor volume by 40.6% and weight by 30.3% over 4 weeks without observable toxicity . Its effect is mechanistically linked to the RB/E2F/ACSL4 axis that governs ferroptosis sensitivity. Preclinical studies of ferroptosis-inducing strategies in RB1-mutant cancers (prostate, small-cell lung, triple-negative breast) should prioritize JKE-1674 as the GPX4 inhibitor of choice given the existing proof-of-concept data and favorable tolerability profile .

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